4-{[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]amino}quinazoline-2(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]amino}quinazoline-2(1H)-thione, also known as PPQ-102, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. It belongs to the class of quinazoline derivatives and has been shown to possess a wide range of biological activities, making it a promising candidate for the development of new drugs.
科学研究应用
- Quinazoline derivatives have shown promise as potential anticancer agents. Researchers have explored the cytotoxic effects of this compound against various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies focus on apoptosis induction, cell cycle arrest, and inhibition of angiogenesis .
- The 4-{[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]amino}quinazoline-2(1H)-thione scaffold has been evaluated for its antibacterial properties. Studies investigate its efficacy against both Gram-positive and Gram-negative bacteria, aiming to combat antibiotic-resistant strains .
- Researchers have synthesized quinazoline derivatives containing this core structure and evaluated their anti-tubercular activity against Mycobacterium tuberculosis. These compounds represent a potential avenue for developing novel anti-TB drugs .
- The compound’s anti-inflammatory potential has been explored in animal models. Researchers assess its impact on inflammatory markers, cytokines, and tissue edema. Insights from these studies contribute to understanding its therapeutic relevance .
- Investigations into the neuroprotective effects of this quinazoline derivative have revealed its ability to mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. Such findings hold promise for neurodegenerative disease research .
Anticancer Properties
Antibacterial Activity
Anti-Tubercular Potential
Anti-Inflammatory Effects
Neuroprotective Properties
属性
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-chloroquinazoline-2-thiol with 6-(4-pyridin-2-ylpiperazin-1-yl)hexanoyl chloride, followed by reduction of the resulting intermediate with sodium borohydride and subsequent acylation with 6-oxohexanoyl chloride.", "Starting Materials": [ "4-chloroquinazoline-2-thiol", "6-(4-pyridin-2-ylpiperazin-1-yl)hexanoyl chloride", "sodium borohydride", "6-oxohexanoyl chloride" ], "Reaction": [ "Step 1: 4-chloroquinazoline-2-thiol is reacted with 6-(4-pyridin-2-ylpiperazin-1-yl)hexanoyl chloride in the presence of a base such as triethylamine to yield the intermediate 4-{[6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]amino}quinazoline-2-thiol.", "Step 2: The intermediate is then reduced with sodium borohydride to yield the corresponding amine.", "Step 3: The amine is then acylated with 6-oxohexanoyl chloride in the presence of a base such as triethylamine to yield the final product, 4-{[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]amino}quinazoline-2(1H)-thione." ] } | |
CAS 编号 |
689266-64-6 |
分子式 |
C23H28N6OS |
分子量 |
436.58 |
IUPAC 名称 |
1-(4-pyridin-2-ylpiperazin-1-yl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexan-1-one |
InChI |
InChI=1S/C23H28N6OS/c30-21(29-16-14-28(15-17-29)20-10-5-7-12-24-20)11-2-1-6-13-25-22-18-8-3-4-9-19(18)26-23(31)27-22/h3-5,7-10,12H,1-2,6,11,13-17H2,(H2,25,26,27,31) |
InChI 键 |
UNDOMHCGBQTUTD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCCCCNC3=NC(=S)NC4=CC=CC=C43 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。